2-(Difluoromethyl)-8-fluoronaphthalene
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Overview
Description
2-(Difluoromethyl)-8-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)-H bonds can be accomplished using metal-based methods or Minisci-type radical chemistry .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-8-fluoronaphthalene may involve scalable processes that utilize efficient and cost-effective reagents. The formation of X-CF2H bonds (where X is C, O, N, or S) can be achieved using novel non-ozone depleting difluorocarbene reagents . These methods streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-8-fluoronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include metal catalysts, radical initiators, and electrophilic or nucleophilic reagents . For example, difluoromethylation can be achieved using reagents such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, difluoromethylated ethers, amines, cyclopropanes, alkenes, and cyclopropenes can be formed through difluorocarbene insertion into various bonds .
Scientific Research Applications
2-(Difluoromethyl)-8-fluoronaphthalene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-8-fluoronaphthalene involves its interaction with molecular targets and pathways. The difluoromethyl group acts as a lipophilic hydrogen bond donor, which can interact with various biological molecules . The compound’s effects are mediated through its ability to form stable interactions with proteins, enzymes, and other biomolecules, thereby influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-naphthalene: Lacks the fluorine atom at the 8-position.
8-Fluoronaphthalene: Lacks the difluoromethyl group.
2-(Trifluoromethyl)-8-fluoronaphthalene: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-8-fluoronaphthalene is unique due to the presence of both the difluoromethyl group and the fluorine atom on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and lipophilicity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H7F3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
7-(difluoromethyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,11H |
InChI Key |
DLXWQOZAZLXAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)F |
Origin of Product |
United States |
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